molecular formula C14H21N3O B2812670 1-{4-[3-(1H-imidazol-1-yl)propyl]piperidin-1-yl}prop-2-en-1-one CAS No. 2094883-38-0

1-{4-[3-(1H-imidazol-1-yl)propyl]piperidin-1-yl}prop-2-en-1-one

Cat. No.: B2812670
CAS No.: 2094883-38-0
M. Wt: 247.342
InChI Key: FMYAVWHRZCZZMT-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

The compound can be synthesized via a Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4’-methylacetophenone using aqueous sodium hydroxide in methanol .


Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring attached to a propyl group, which is further connected to a piperidine ring. The other end of the molecule features a prop-2-en-1-one group .


Chemical Reactions Analysis

The compound exhibits a sharp carbonyl stretch at 1660 cm−1, indicative of an α,β-unsaturated carbonyl . This suggests that it might undergo reactions typical of α,β-unsaturated carbonyls, such as Michael addition or conjugate addition reactions.

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the literature, imidazole derivatives are known for their wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Future Directions

Given the wide range of biological activities exhibited by imidazole derivatives , this compound could be a potential candidate for further pharmacological studies. Its effectiveness against Aspergillus fumigatus, the causative agent for the disease pulmonary aspergillosis, has been suggested , indicating potential applications in antifungal therapy.

Properties

IUPAC Name

1-[4-(3-imidazol-1-ylpropyl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-2-14(18)17-9-5-13(6-10-17)4-3-8-16-11-7-15-12-16/h2,7,11-13H,1,3-6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYAVWHRZCZZMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)CCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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